

# Water of crystallization in D-Lactose monohydrate and its stability

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An In-depth Technical Guide to the Water of Crystallization in **D-Lactose Monohydrate**: Role, Stability, and Characterization

### Introduction

**D-Lactose monohydrate** (specifically  $\alpha$ -lactose monohydrate) is one of the most widely used excipients in the pharmaceutical industry.[1] Its utility as a diluent, filler, and carrier in oral solid dosage forms like tablets and dry powder inhalers is attributed to its high stability, low hygroscopicity, good compatibility with active pharmaceutical ingredients (APIs), and cost-effectiveness.[1] The crystalline form,  $\alpha$ -lactose monohydrate, incorporates one molecule of water for every molecule of lactose, known as the water of crystallization. This bound water is integral to the crystal structure and plays a critical role in the physicochemical properties of the excipient.

The loss or migration of this water of crystallization due to environmental factors such as heat, humidity, or mechanical stress during manufacturing processes (e.g., drying, milling, tabletting) can lead to significant changes in the solid-state properties of lactose.[2][3] These transformations, which may include dehydration, amorphization, or conversion to other polymorphic forms, can impact powder flow, compressibility, tablet hardness, and ultimately, the stability and efficacy of the final drug product.[4][5] This guide provides a detailed examination of the water of crystallization in **D-lactose monohydrate**, focusing on its structural role, stability under various conditions, and the analytical techniques essential for its characterization.



### The Role and Structure of Water of Crystallization

In  $\alpha$ -lactose monohydrate, the water molecule is not merely adsorbed moisture but a fundamental component of the crystal lattice. The crystal system is monoclinic, and the water molecule is strategically positioned to stabilize the structure through a network of hydrogen bonds.[6] It is linked to neighboring lactose molecules, contributing significantly to the overall lattice energy and the hardness of the crystal.[6][7] The theoretical water content is approximately 5.0% w/w, a value that serves as a key reference point in analytical characterization.[2]

Upon removal of this bound water, the crystal lattice undergoes a spontaneous readjustment, resulting in a new, distinct anhydrous phase.[2][8] This new form is different from other commercially available anhydrous lactose forms.[3] The process compromises the crystal's integrity, often leading to fractures, reduced particle size, and an increase in surface area.[2][3]

### Stability of the Water of Crystallization

The stability of the hydrate form is not absolute and is influenced by several external factors. Understanding these factors is crucial for controlling the material properties during drug development and manufacturing.

### **Thermal Stability**

Heating is the most direct factor causing the removal of the water of crystallization. This dehydration is an endothermic process that typically occurs at temperatures above the boiling point of water, confirming that the water is structurally bound.[2] Thermal analysis shows this event happening in a temperature range of 120°C to 160°C, with a characteristic peak temperature around 145-146°C.[2][9] The loss of the single mole of water corresponds to a mass loss of approximately 4.5-5.0%.[2]

### **Influence of Relative Humidity (RH)**

The stability of lactose monohydrate is also dependent on the ambient relative humidity.

Low RH: Storage at low relative humidity can facilitate dehydration.[3]



High RH: While α-lactose monohydrate is considered non-hygroscopic at lower humidity levels, it can be affected by high RH.[10] More significantly, amorphous lactose, which is very hygroscopic, will readily absorb moisture from the environment and can recrystallize into the more stable α-lactose monohydrate form.[9][11] This process is important as amorphous content can be inadvertently introduced during processing.[4] The dehydrated form of lactose monohydrate can rehydrate when exposed to ambient conditions (e.g., 25°C and 50% RH) over time.[2][8]

### **Impact of Mechanical Stress**

Pharmaceutical manufacturing processes like milling and compression introduce significant mechanical energy into the material, which can disrupt the crystal lattice.

- Milling: This process is used to reduce particle size but can induce surface and bulk structural modifications, leading to the formation of amorphous regions and the loss of water of crystallization.[5][12] The extent of amorphization often correlates with the milling time and energy.[13]
- Compression: The pressure applied during tabletting can also impact the crystal lattice, potentially causing the crystallization of any amorphous lactose present.[14]

### **Analytical Characterization Techniques**

A suite of analytical techniques is employed to study and quantify the water of crystallization and characterize the solid-state transformations of lactose.

- Thermogravimetric Analysis (TGA): TGA is a fundamental technique for quantifying water content by precisely measuring the change in mass of a sample as a function of temperature.[15] It can differentiate between loosely bound surface water, which is lost at lower temperatures (40-130°C), and the structurally integral water of crystallization, which is released at a higher temperature range (~120-160°C).[2][16]
- Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions. For lactose monohydrate, it reveals a distinct endothermic peak corresponding to the energy required for dehydration.[9] The peak temperature (e.g., ~146°C) and the enthalpy of this transition are key characteristics.[9] Following dehydration,



a second endotherm at a higher temperature (~216°C) indicates the melting of the newly formed anhydrous lactose.[9]

- X-Ray Powder Diffraction (XRPD): XRPD is an essential tool for identifying the crystalline form of a material. It can clearly distinguish between the diffraction patterns of α-lactose monohydrate, its dehydrated form, and other anhydrous or amorphous forms.[2][8] This technique is invaluable for monitoring phase transitions during stability studies.[3][8]
- Karl Fischer Titration (KFT): KFT is a highly specific and accurate chemical method for the
  determination of water content.[17] Unlike gravimetric oven methods that can be influenced
  by other volatile substances or fail to remove strongly bound water, KFT selectively titrates
  water molecules.[17][18] It is often considered the reference method for determining the total
  water content (both free and bound).[19]

### **Quantitative Data Summary**

The following tables summarize key quantitative data from thermal analysis of **D-Lactose Monohydrate**.

Table 1: Thermal Dehydration Data from TGA and DSC

Parameter	Typical Value	Technique	Reference
Dehydration Temperature Range	120°C - 160°C	TGA/DSC	[2]
Dehydration Peak Temperature	~146°C	DSC	[9]
Dehydration Onset Temperature	~144°C	DSC	[20]
Anhydrous Melting Peak Temp.	~216°C	DSC	[9]
Mass Loss (Water of Cryst.)	4.5% - 5.0%	TGA	[2][9]
Theoretical Water Content	5.0%	Stoichiometry	



| Dehydration Enthalpy | ~126 - 157 J/g | DSC |[9] |

### **Experimental Protocols**

Detailed methodologies are critical for obtaining reproducible and reliable data. The following sections outline typical experimental protocols for the key analytical techniques.

# Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)

This protocol describes a simultaneous TGA/DSC analysis, which is common for characterizing hydrates.

- Instrument Calibration: Calibrate the instrument for temperature and heat flow using certified standards (e.g., indium, tin).[20]
- Sample Preparation: Accurately weigh approximately 5 mg of the D-lactose monohydrate sample into an appropriate crucible (e.g., aluminum).[2]
- Atmosphere: Purge the furnace with a dry, inert gas, typically nitrogen, at a constant flow rate (e.g., 30-50 mL/min).[2][21]
- Thermal Program:
  - Equilibrate the sample at a starting temperature (e.g., 25°C).
  - Heat the sample at a linear rate, commonly 10°C/min, to a final temperature above all expected transitions (e.g., 250°C).[2][9]
- Data Analysis:
  - TGA Curve: Determine the percentage mass loss in the temperature range corresponding to dehydration (120-160°C).
  - $\circ$  DSC Curve: Identify the onset and peak temperatures of the endotherm corresponding to dehydration. Integrate the peak area to calculate the enthalpy of dehydration ( $\Delta H$ ).



### X-Ray Powder Diffraction (XRPD)

- Sample Preparation: Gently mount the powder sample onto a zero-background sample holder. No special preparation is typically needed unless preferred orientation is a concern.
   [2]
- Instrument Setup: Use a diffractometer with a standard X-ray source, such as Cu Kα radiation (λ = 1.5418 Å).[2]
- Scan Parameters:
  - Scan Range: Collect data over a 2θ range that covers the characteristic peaks of all expected lactose forms (e.g., 5° to 40° 2θ).[3]
  - Step Size: Use a small step size (e.g., 0.01-0.02°).[3]
  - Dwell Time: Set an appropriate time per step (e.g., 0.1-1 s/step).[3]
- Data Analysis: Compare the resulting diffractogram with reference patterns for α-lactose monohydrate and its various anhydrous forms to identify the crystalline phase(s) present.

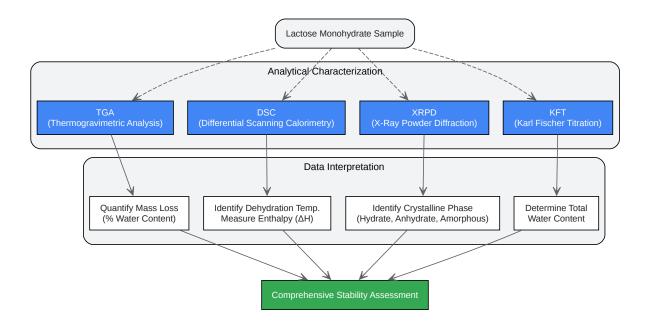
### **Karl Fischer Titration (Volumetric)**

- Apparatus Setup: Prepare a volumetric Karl Fischer titrator. The titration vessel should be conditioned by titrating the solvent to a stable, dry endpoint.
- · Reagents:
  - Titrant: Use a one-component Karl Fischer titrant (e.g., CombiTitrant 5).
  - Solvent: Use a suitable solvent, such as methanol or a methanol/formamide mixture for samples with poor solubility.[22]
- Procedure:
  - Accurately weigh and add the **D-lactose monohydrate** sample (e.g., 0.1-0.3 g) to the pretitrated solvent in the titration vessel.



- Stir the sample to ensure complete dissolution. A stirring time of at least 180 seconds is recommended.
- Initiate the titration. The titrator will automatically dispense the titrant until the endpoint is reached.
- Calculation: The instrument's software calculates the water content based on the sample weight and the volume of titrant consumed. The theoretical water concentration for pure lactose monohydrate is 5%.

## Visualizations: Workflows and Relationships Figure 1: Factors affecting the stability of $\alpha$ -lactose monohydrate.



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**Figure 2:** Experimental workflow for the analysis of lactose monohydrate.



### Conclusion

The water of crystallization in **D-lactose monohydrate** is a critical structural component that dictates many of its essential properties as a pharmaceutical excipient. The loss of this water through thermal, mechanical, or environmental stress leads to phase transformations that can compromise product performance and stability.[2][8] A thorough understanding and characterization of these behaviors are therefore imperative during formulation development, manufacturing, and storage. The application of a multi-technique analytical approach, combining TGA, DSC, XRPD, and KFT, provides the comprehensive data required to monitor and control the solid-state form of lactose, ensuring the quality, safety, and efficacy of the final pharmaceutical product.

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